N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
The compound N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide features a unique structure combining a quinazoline core substituted with a piperidin-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 5-fluoro-2-methylphenyl ring. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antiproliferative effects, while the piperidine and sulfanyl groups may enhance solubility and target binding .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-15-9-10-16(23)13-19(15)24-20(28)14-29-21-17-7-3-4-8-18(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQGYBKTGXDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.
Fluorination of the Phenyl Group: This step usually involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Coupling Reaction: The final step involves coupling the quinazoline and piperidine intermediates with the fluorinated phenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.
Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Brominated or nitrated derivatives of the fluorinated phenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which could be useful in studying enzyme mechanisms and developing new drugs.
Molecular Probes: It can be used as a molecular probe to study biological pathways involving quinazoline and piperidine derivatives.
Medicine:
Drug Development: Due to its structural similarity to known pharmacophores, it could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential as a drug candidate makes it valuable in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The fluorinated phenyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares structural motifs with several analogs, primarily in the acetamide core and sulfanyl linkage. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The target compound's quinazoline-piperidine core distinguishes it from triazole () or oxadiazole-based analogs ().
- The sulfanyl bridge is a common feature, but its connectivity to different heterocycles (quinazoline vs.
- Substituents on the phenyl ring (e.g., 5-fluoro-2-methyl vs. 5-chloro-2-methyl) influence lipophilicity and metabolic stability .
Table 2: Bioactivity of Selected Analogs
Key Observations :
- Heterocycle Impact : Oxadiazole derivatives (e.g., 8t) show moderate enzyme inhibition, while triazole-based compounds () lack reported bioactivity data. Quinazoline derivatives (target compound) are hypothesized to exhibit kinase inhibition, though direct evidence is unavailable in the provided data.
- Substituent Effects : Electron-withdrawing groups (e.g., 5-fluoro in the target compound) may enhance metabolic stability compared to chloro or nitro substituents (e.g., 8v in ).
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 5-fluoro-2-methylphenyl group, which enhances lipophilicity and bioavailability.
- A piperidinyl moiety that is often associated with various pharmacological effects.
- A quinazolinyl structure known for its diverse biological activities.
1. Antibacterial Activity
Research has indicated that compounds containing quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that quinazoline derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | |
| This compound | E. coli | 12 |
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in various biological processes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
These enzyme inhibition activities suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
3. Anti-inflammatory Effects
Quinazoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This is particularly relevant for compounds like this compound, which may modulate inflammatory pathways through the inhibition of inducible nitric oxide synthase (iNOS).
Study 1: Antibacterial Evaluation
In a study evaluating various quinazoline derivatives, this compound was tested against multiple bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Study 2: Enzyme Inhibition Profile
A comprehensive study assessed the enzyme inhibition profile of several synthesized compounds including the target compound. The findings demonstrated that it effectively inhibited both AChE and urease, highlighting its potential as a dual-action therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
